molecular formula C10H19OS2- B15133471 O-nonyl carbonodithioate

O-nonyl carbonodithioate

Cat. No.: B15133471
M. Wt: 219.4 g/mol
InChI Key: TVJLLHBUWBDVHC-UHFFFAOYSA-M
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Description

O-nonyl carbonodithioate is an organic compound with the molecular formula C10H19OS2. It belongs to the class of carbonodithioates, which are characterized by the presence of a carbonodithioate group (C=S) bonded to an alkyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-nonyl carbonodithioate can be synthesized through the reaction of nonyl alcohol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

  • Nonyl alcohol is reacted with carbon disulfide in the presence of sodium hydroxide.
  • The mixture is stirred and heated to facilitate the reaction.
  • The resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

O-nonyl carbonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or thioether.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkyl or aryl-substituted carbonodithioates.

Scientific Research Applications

O-nonyl carbonodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a chain transfer agent in polymerization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals, lubricants, and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism of action of O-nonyl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    O-ethyl S-(1-isobutoxyethyl) carbonodithioate: Used as a RAFT agent in polymerization.

    O-isopropyl carbonodithioate: Utilized in the synthesis of thionocarbamates.

    Coumarin-carbonodithioate derivatives: Studied for their anticancer potential.

Uniqueness

O-nonyl carbonodithioate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring hydrophobic interactions and specific molecular recognition.

Properties

Molecular Formula

C10H19OS2-

Molecular Weight

219.4 g/mol

IUPAC Name

nonoxymethanedithioate

InChI

InChI=1S/C10H20OS2/c1-2-3-4-5-6-7-8-9-11-10(12)13/h2-9H2,1H3,(H,12,13)/p-1

InChI Key

TVJLLHBUWBDVHC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=S)[S-]

Origin of Product

United States

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